molecular formula C18H17NO4S2 B2360778 Ethyl 3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932519-97-6

Ethyl 3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B2360778
CAS No.: 932519-97-6
M. Wt: 375.46
InChI Key: QVYQSLWVTCPXPY-UHFFFAOYSA-N
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Description

Ethyl 3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the benzothiophene core, along with the sulfamoyl and carboxylate groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and an aryl halide under palladium-catalyzed conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via a sulfonamide formation reaction, where the benzothiophene derivative reacts with a sulfonyl chloride in the presence of a base.

    Esterification: The carboxylate group is introduced through an esterification reaction, where the carboxylic acid derivative of benzothiophene reacts with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the sulfamoyl group to an amine or to reduce other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Ethyl 3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity against various diseases.

    Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its mechanism of action.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or as a starting material for the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate: shares similarities with other benzothiophene derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities

Properties

IUPAC Name

ethyl 3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S2/c1-3-23-18(20)16-17(13-9-5-7-11-15(13)24-16)25(21,22)19-14-10-6-4-8-12(14)2/h4-11,19H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVYQSLWVTCPXPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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